molecular formula C22H15NO2 B2361350 (3E)-3-phenacylidene-2-phenylisoindol-1-one CAS No. 143647-64-7

(3E)-3-phenacylidene-2-phenylisoindol-1-one

Cat. No.: B2361350
CAS No.: 143647-64-7
M. Wt: 325.367
InChI Key: HNPPNMLFHDBYPJ-HMMYKYKNSA-N
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Description

Synthesis Analysis

The condensation reaction of guanidine hydrochloride and hydrazine hydrate with 3-phenacylidene-2-indolinone, is extended to the formation of spiro[indole-3,4’-pyrimidin]-2(1 H)-one and spiro[indol-3,3′-pyrazol]-2(1 H)-one. These reactions occur in ethanol at reflux, in presence of sodium acetate . This method provides a new route to produce spiro pyrimidine and spiro pyrazoline in good yields .

Scientific Research Applications

Palladium-Catalyzed Reactions

The compound has been used in palladium-catalyzed, one-pot cyclization reactions to construct nitrogen-containing heterocyclic compounds, including (3E)-(imino)isoindolin-1-ones. This process shows high stereoselectivity and yields, indicating its utility in synthesizing complex organic structures (Liu et al., 2012).

Atmospheric Transport Modeling

Although indirectly related, studies involving polycyclic aromatic hydrocarbons (PAHs), like phenanthrene, use models like GEOS-Chem for understanding their atmospheric transport. This research is crucial for assessing environmental and health impacts of PAHs and related compounds (Friedman & Selin, 2012).

Tubulin Polymerization Inhibition

Structurally related compounds, such as methoxy-substituted 3-formyl-2-phenylindoles, have been studied for their ability to inhibit tubulin polymerization, a mechanism often targeted in cancer therapeutics. This research helps understand the structural requirements for bioactivity in similar compounds (Gastpar et al., 1998).

Diastereoselective Synthesis

The compound is utilized in diastereoselective synthesis of dispirooxindoles via a [3+2] cycloaddition reaction. These compounds have shown potential in preliminary biological activities, like cytotoxicities against cancer cell lines, indicating its significance in medicinal chemistry (Huang et al., 2018).

Structural Analysis

Studies have focused on understanding the structure of related compounds, like 3-phenacylideneoxindoles. This research is vital for advancing the knowledge of chemical properties and reactivity, which is fundamental in material science and organic synthesis (Iwanami et al., 1971).

X-ray Crystal Structures

X-ray crystal structure analyses of related compounds, like 1-formyl-3-phenylisoindole, provide valuable insights into the molecular geometry and electronic structure, which are crucial for the development of new materials and pharmaceuticals (Bonnett et al., 1984).

Properties

IUPAC Name

(3E)-3-phenacylidene-2-phenylisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-21(16-9-3-1-4-10-16)15-20-18-13-7-8-14-19(18)22(25)23(20)17-11-5-2-6-12-17/h1-15H/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPPNMLFHDBYPJ-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/2\C3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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